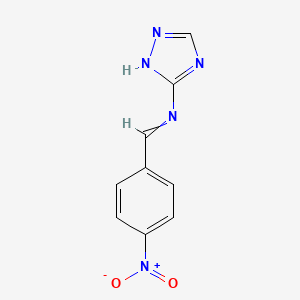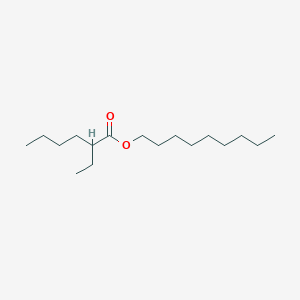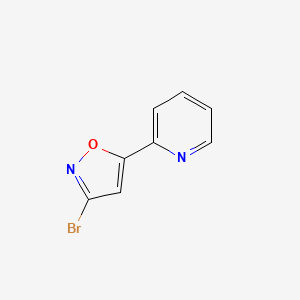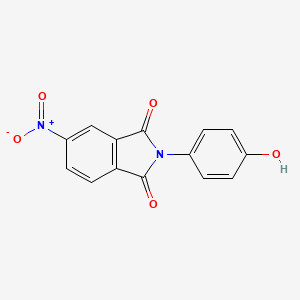![molecular formula C14H10N4O3 B11715298 (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina es un complejo compuesto orgánico caracterizado por su estructura central de imidazo[1,5-A]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la formación del núcleo imidazo[1,5-A]piridina, seguido de la introducción del grupo nitrofenil y la porción de hidroxilamina. Los reactivos comunes utilizados en estos pasos incluyen varios agentes de nitración, agentes reductores y agentes de acoplamiento bajo condiciones controladas de temperatura y pH.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza, así como la implementación de técnicas de purificación eficientes, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenil puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: La porción de hidroxilamina puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o reducción química utilizando borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios imidazo[1,5-A]piridinas sustituidas, que pueden funcionalizarse aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
(E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el objetivo de vías moleculares específicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina implica su interacción con objetivos moleculares como enzimas o receptores. La estructura única del compuesto le permite unirse a sitios específicos, modulando la actividad de estos objetivos e influyendo en varias vías bioquímicas. Esto puede resultar en efectos como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
(E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina: comparte similitudes con otros derivados de imidazo[1,5-A]piridina, como:
Singularidad
La singularidad de (E)-N-{[3-(3-Nitrofenil)imidazo[1,5-A]piridin-1-YL]metiliden}hidroxilamina radica en su patrón específico de sustitución, que puede influir en su reactividad e interacción con los objetivos biológicos. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos y materiales con propiedades adaptadas.
Propiedades
Fórmula molecular |
C14H10N4O3 |
|---|---|
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
(NZ)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9- |
Clave InChI |
HQJRWWYFONHZFL-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N\O |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)



![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)


